



Application Notes and Protocols for CHL2310 PET Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **CHL2310** in Positron Emission Tomography (PET) studies. **CHL2310** is a novel radioligand designed for imaging Cholesterol 24-hydroxylase (CYP46A1), a key enzyme in brain cholesterol metabolism. Dysregulation of CYP46A1 has been implicated in various neurodegenerative disorders, making it a critical target for therapeutic development.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of [18F]**CHL2310** in non-human primates.[1]



Parameter	Value	Notes
Radiochemical Yield (non- decay-corrected)	6.7 ± 1.5%	Synthesis from a tosylate precursor.
Radiochemical Purity	>99%	
Plasma Free Fraction	13.1 ± 0.8%	_
Averaged Test-Retest Variability (VT)	-3.0 ± 4.8%	Demonstrates good reproducibility.
Averaged Absolute Test-Retest Variability	4.4 ± 3.5%	
Estimated Human Effective Radiation Dose	0.013 mSv/MBq	_
Half-maximal Inhibitory Dose (ID50) of TAK-935	0.0095 mg/kg	Determined from Lassen plots for CYP46A1 occupancy.

Table 1: Quantitative Properties of [18F]CHL2310

Kinetic Modeling Parameter	Description
VT (Total Distribution Volume)	Represents the total distribution of the tracer in a region, including specific binding, non-specific binding, and free tracer.
Compartment Models	Time-activity curves of [18F]CHL2310 are well-described by a two-tissue compartment model. [1]
Graphical Analysis	Logan graphical analysis is a suitable method for estimating VT.[1]
Reference Region	The cerebellum can be considered as a potential reference region for calculating non-displaceable binding potential.[1]

Table 2: Kinetic Modeling Parameters for [18F]CHL2310 PET Data Analysis



Experimental Protocols [18F]CHL2310 Radiosynthesis and Quality Control

This protocol is a representative procedure based on the synthesis of 18F-labeled radiotracers from a tosylate precursor.[1]

Materials:

- Tosylate precursor for CHL2310
- [18F]Fluoride
- Kryptofix 2.2.2 (K2.2.2)
- Potassium carbonate (K2CO3)
- Anhydrous acetonitrile (MeCN)
- Dimethylformamide (DMF)
- Water for injection
- Sterile filters (0.22 μm)
- · HPLC system with a radioactivity detector
- Thin-layer chromatography (TLC) system with a radioactivity scanner

Protocol:

- [18F]Fluoride Trapping and Elution: Trap aqueous [18F]fluoride on an anion-exchange cartridge. Elute the [18F]fluoride with a solution of K2.2.2 and K2CO3 in MeCN/water.
- Azeotropic Drying: Dry the [18F]fluoride/K2.2.2/K2CO3 mixture by azeotropic distillation with anhydrous MeCN under a stream of nitrogen at approximately 110°C.
- Radiolabeling Reaction: Dissolve the tosylate precursor of CHL2310 in anhydrous DMF and add it to the dried [18F]fluoride complex. Heat the reaction mixture at an optimized



temperature (e.g., 120-140°C) for a specific duration (e.g., 10-15 minutes).

- Purification: After cooling, dilute the reaction mixture with the mobile phase for HPLC and inject it onto a semi-preparative HPLC column (e.g., C18) to isolate [18F]CHL2310.
- Formulation: Collect the [18F]CHL2310 fraction, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol).
- Quality Control:
 - Radiochemical Purity: Analyze the final product using analytical HPLC to determine the percentage of intact [18F]CHL2310.
 - Radiochemical Identity: Confirm the identity by co-elution with a non-radioactive CHL2310 standard on HPLC.
 - Residual Solvents: Analyze for any residual organic solvents using gas chromatography.
 - pH: Measure the pH of the final formulation.
 - Sterility and Endotoxins: Perform standard tests to ensure the product is sterile and free of endotoxins.[2][3][4][5][6]

Preclinical PET Imaging Protocol (Non-Human Primate)

This protocol outlines a general procedure for conducting a [18F]**CHL2310** PET study in a non-human primate.

Animal Preparation:

- Fasting: Fast the animal overnight prior to the PET scan to ensure stable physiological conditions.
- Anesthesia: Induce anesthesia with ketamine and maintain with isoflurane (e.g., 1-2% in oxygen) for the duration of the procedure. Monitor vital signs (heart rate, respiration, blood pressure, and temperature) throughout the scan.



 Catheterization: Place intravenous catheters for radiotracer injection and arterial blood sampling.

PET/CT or PET/MR Acquisition:

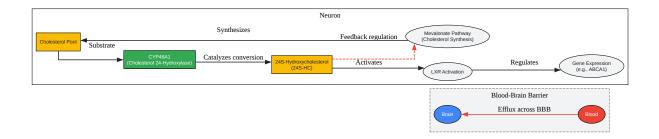
- Positioning: Position the anesthetized animal in the scanner with the head in the center of the field of view.
- Transmission Scan: Perform a CT or MR scan for attenuation correction and anatomical coregistration.
- Radiotracer Injection: Administer a bolus injection of [18F]CHL2310 (e.g., ~185 MBq) intravenously.
- Dynamic PET Scan: Start a dynamic PET scan immediately upon injection. A typical framing sequence might be: 12 x 10s, 8 x 30s, 9 x 60s, 8 x 300s, for a total scan duration of 90-120 minutes.

Arterial Blood Sampling:

- Manual Sampling: Collect arterial blood samples frequently at the beginning of the scan
 (e.g., every 10-15 seconds for the first 2 minutes) and less frequently later on (e.g., at 5, 10,
 20, 30, 60, 90, and 120 minutes).
- Plasma and Metabolite Analysis: Centrifuge the blood samples to separate plasma. Analyze
 a portion of the plasma samples using HPLC to determine the fraction of unmetabolized
 [18F]CHL2310 over time. This is crucial for generating a metabolite-corrected arterial input
 function for kinetic modeling.

Mandatory Visualizations Signaling Pathway of CYP46A1 in Brain Cholesterol Homeostasis



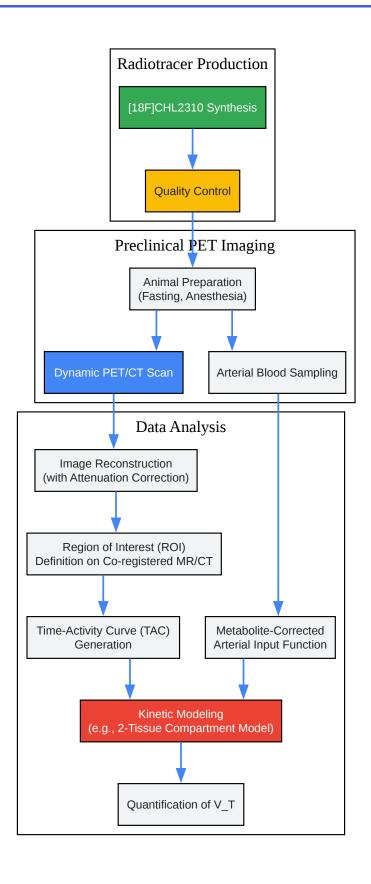


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Caption: CYP46A1 pathway in neuronal cholesterol homeostasis.

Experimental Workflow for a CHL2310 PET Study



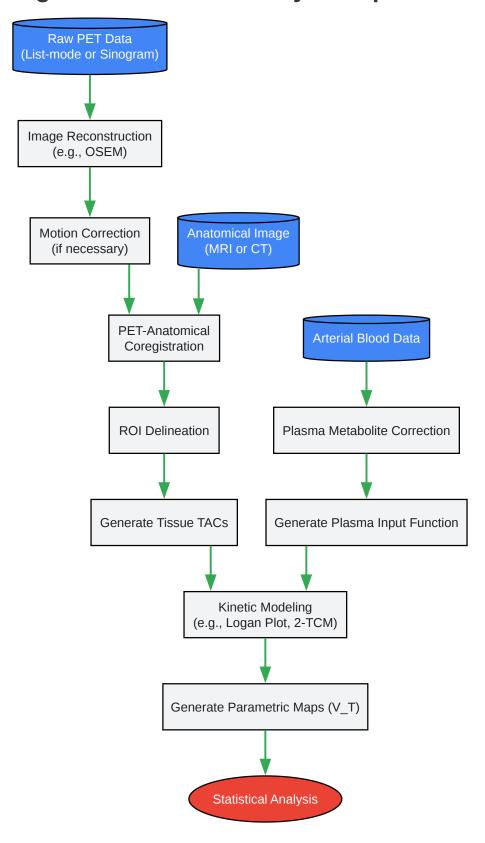


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Caption: Experimental workflow for **CHL2310** PET studies.



Logical Diagram of the Data Analysis Pipeline



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Caption: Logical pipeline for CHL2310 PET data analysis.

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